molecular formula C20H21N3O B5779739 N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide

N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide

Cat. No. B5779739
M. Wt: 319.4 g/mol
InChI Key: WNCXTYDBVMWVSH-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide, also known as DEACQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEACQ belongs to the class of quinolinecarboxamides and is a potent inhibitor of protein kinase C (PKC) activity. In

Mechanism of Action

N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide exerts its biological effects by inhibiting the activity of PKC, a key enzyme involved in various cellular processes, including cell growth, differentiation, and apoptosis. PKC is overexpressed in many types of cancer and is a potential target for cancer therapy. By inhibiting PKC activity, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can also modulate various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been shown to have a broad range of biochemical and physiological effects. In cancer cells, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the efficacy of chemotherapy. In inflammation models, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can suppress the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and reduce oxidative stress. In neurodegeneration models, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can improve cognitive function, reduce amyloid beta accumulation, and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for PKC inhibition. N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has some limitations for lab experiments, including its poor solubility in aqueous solutions and its potential for off-target effects.

Future Directions

N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has significant potential for future research in various fields, including cancer, inflammation, and neurodegeneration. Future studies could focus on optimizing the synthesis method of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide to improve its yield and purity. In addition, further studies could investigate the potential of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide as a therapeutic agent in various disease models, including cancer, inflammation, and neurodegeneration. Future research could also explore the potential of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide as a tool for studying PKC signaling pathways and their role in cellular processes. Overall, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide is a promising compound with significant potential for future research and drug development.

Synthesis Methods

The synthesis of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide involves the reaction between 4-dimethylaminobenzaldehyde and 2-aminobenzoic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with diethylamine to obtain N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide. This synthesis method has been optimized to produce high yields of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide with high purity.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells by targeting PKC activity. In inflammation research, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been found to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurological disorder research, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[4-(diethylamino)phenyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-3-23(4-2)17-12-10-16(11-13-17)21-20(24)19-14-9-15-7-5-6-8-18(15)22-19/h5-14H,3-4H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCXTYDBVMWVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylamino)phenyl]quinoline-2-carboxamide

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